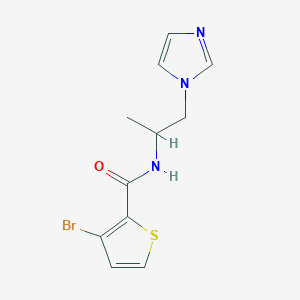

n-(1-(1h-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide

Description

n-(1-(1H-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide is a synthetic organic compound characterized by a thiophene ring substituted with a bromine atom at the 3-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further functionalized with a propan-2-yl group bearing a 1H-imidazole ring. The bromine atom may enhance electrophilic reactivity, while the imidazole moiety could contribute to hydrogen bonding or metal coordination .

Properties

Molecular Formula |

C11H12BrN3OS |

|---|---|

Molecular Weight |

314.20 g/mol |

IUPAC Name |

3-bromo-N-(1-imidazol-1-ylpropan-2-yl)thiophene-2-carboxamide |

InChI |

InChI=1S/C11H12BrN3OS/c1-8(6-15-4-3-13-7-15)14-11(16)10-9(12)2-5-17-10/h2-5,7-8H,6H2,1H3,(H,14,16) |

InChI Key |

VFAUCPFECCFGTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=CN=C1)NC(=O)C2=C(C=CS2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide typically involves the following steps:

Formation of the Imidazole Moiety: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Bromination of Thiophene: Thiophene can be brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position.

Coupling Reaction: The brominated thiophene is then coupled with the imidazole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) or potassium phosphate (K3PO4).

Major Products Formed

Substitution Reactions: Substituted thiophene derivatives.

Oxidation and Reduction: Oxidized or reduced imidazole derivatives.

Coupling Reactions: Complex heterocyclic compounds.

Scientific Research Applications

N-(1-(1H-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide has various scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(1H-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table highlights key structural and functional differences between the target compound and structurally related analogs from the literature:

Key Comparisons:

Heterocyclic Systems :

- The target compound features a bromothiophene core, which is more electron-rich and polarizable than the benzodioxole in or the benzamide in . This difference may influence electronic properties and reactivity .

- The imidazole ring in the target compound and contrasts with the hydroxypropan-2-yl group in . Imidazole’s basicity (pKa ~7) could enhance solubility in acidic environments compared to aliphatic amines .

Halogen Substituents: The 3-bromo group on the thiophene (target) vs. the 2-chloro on the phenyl ring () introduces distinct steric and electronic effects.

Solubility and Stability: Compounds with methoxy or hydroxy groups () exhibit higher polarity, improving aqueous solubility. The target compound’s bromothiophene and imidazole may balance lipophilicity and solubility .

Research Findings and Implications

Synthesis and Characterization: The synthesis of imidazole-containing compounds (e.g., ) often involves condensation reactions or metal-catalyzed coupling. The target compound’s bromothiophene moiety may require regioselective bromination, a common challenge in thiophene chemistry .

Biological and Chemical Relevance: Imidazole derivatives are known for antimicrobial and kinase inhibitory activity. The bromothiophene group in the target compound could mimic phenyl rings in drug-receptor interactions, with bromine acting as a bioisostere for other halogens . Compared to the formoterol-related compounds (), the target lacks a β-hydroxy amine motif, which is essential for bronchodilator activity. This suggests divergent therapeutic applications .

Computational and Experimental Tools :

- Programs like SHELXL () are widely used for refining crystal structures of small molecules. Their application to the target compound could resolve uncertainties in its conformation .

Biological Activity

The compound n-(1-(1H-Imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an imidazole ring and a bromothiophene moiety. Its chemical formula is , and it has a molecular weight of approximately 284.14 g/mol. The presence of both the imidazole and bromothiophene contributes to its diverse biological activities.

Research indicates that compounds containing imidazole derivatives often exhibit various biological activities, including:

- Antimicrobial Activity : Imidazole derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of specific enzymes.

- Anti-inflammatory Effects : Certain imidazole-containing compounds have been reported to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Antitumor Activity : Some studies suggest that the compound may inhibit tumor cell proliferation through modulation of key signaling pathways such as PI3K/AKT/mTOR.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various imidazole derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anti-inflammatory Potential

A recent study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Research Findings

Recent literature emphasizes the importance of imidazole derivatives in drug discovery. A review highlighted that compounds with similar structures exhibit diverse pharmacological profiles, including analgesic, antidiabetic, and anti-allergic properties. The versatility of the imidazole ring allows for modifications that can enhance biological activity while minimizing toxicity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(1-(1H-imidazol-1-yl)propan-2-yl)-3-bromothiophene-2-carboxamide?

- Methodology : A two-step approach is typically used:

Imidazole-propane intermediate synthesis : React 1H-imidazole with 1,2-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) to yield 1-(1H-imidazol-1-yl)propan-2-amine.

Carboxamide coupling : React 3-bromothiophene-2-carboxylic acid with the intermediate using coupling agents like EDCI/HOBt in anhydrous DMF, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

- Key validation : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and HRMS.

Q. How is the structural identity of this compound confirmed experimentally?

- Analytical workflow :

- Single-crystal X-ray diffraction (SCXRD) : Resolve 3D molecular geometry and confirm stereochemistry (e.g., C–Br bond orientation) .

- Spectroscopy :

- ¹H/¹³C NMR : Verify imidazole NH proton (~δ 8.2 ppm), thiophene Br substituent (C-Br coupling in ¹³C), and carboxamide carbonyl (δ ~165 ppm).

- FT-IR : Confirm carboxamide C=O stretch (~1660 cm⁻¹) and imidazole C-N vibrations (~1450 cm⁻¹) .

- HRMS : Match exact mass (<5 ppm error) to theoretical molecular weight .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?

- Approach :

Factor screening : Identify critical parameters (e.g., reaction temperature, solvent ratio, catalyst loading) via fractional factorial design.

Response surface methodology (RSM) : Optimize using a central composite design (CCD) to model interactions (e.g., temperature vs. stirring rate).

Validation : Confirm optimized conditions (e.g., 60°C, DMF/H₂O 9:1, 0.1 mol% catalyst) with triplicate runs and ANOVA analysis .

- Tools : Software like Minitab or JMP for statistical modeling.

Q. How can computational methods (e.g., DFT) predict electronic properties and guide experimental design?

- Workflow :

Geometry optimization : Use Gaussian09/B3LYP/6-311++G(d,p) to minimize energy and compute HOMO-LUMO gaps (e.g., ~4.2 eV for charge-transfer behavior).

NLO properties : Calculate hyperpolarizability (β) to assess nonlinear optical potential .

Docking studies : Predict binding affinity to biological targets (e.g., antifungal enzymes via AutoDock Vina) .

- Validation : Correlate computational results with experimental UV-Vis spectra and cyclic voltammetry .

Q. How to resolve contradictions between spectroscopic data and crystallographic findings?

- Case study : If NMR suggests axial Br orientation but SCXRD shows equatorial placement:

Variable-temperature NMR : Probe dynamic effects (e.g., ring puckering) causing signal averaging.

Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) influencing crystal packing .

DFT conformational sampling : Compare energy barriers for axial vs. equatorial Br conformers .

Q. What challenges arise in purifying this compound, and how are they addressed?

- Issues :

- Byproduct formation : Bromothiophene dimerization during coupling.

- Polarity overlap : Similar Rf values to unreacted imidazole-propane intermediate.

- Solutions :

- Flash chromatography : Use gradient elution (hexane → EtOAc) with TLC tracking.

- Recrystallization : Optimize solvent pair (e.g., CHCl₃/hexane) for crystal growth .

- HPLC : Employ C18 columns (MeCN/H₂O + 0.1% TFA) for final purity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.